molecular formula C17H15N3O2S B2903470 (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 891111-30-1

(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2903470
CAS RN: 891111-30-1
M. Wt: 325.39
InChI Key: RIFNBRVZQSKMPX-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, also known as DOTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide varies depending on its application. In cancer imaging, this compound is used as a fluorescent probe that binds to cancer cells, allowing for their detection and visualization. In cancer treatment, this compound is used as a potential therapeutic agent that binds to cancer cells and induces cell death. In agriculture, this compound acts as a plant growth regulator by binding to plant receptors and activating various signaling pathways. In materials science, this compound acts as a building block for MOFs, which have a high surface area and can selectively adsorb gases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on its application. In cancer imaging and treatment, this compound has been shown to selectively bind to cancer cells and induce cell death. In agriculture, this compound has been shown to enhance plant growth and increase crop yields. In materials science, this compound has been shown to form MOFs with high surface areas and selective gas adsorption properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide in lab experiments is its versatility and wide range of potential applications. However, one limitation is that this compound can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are many future directions for research on (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, including the development of new synthesis methods, the investigation of its potential applications in medicine, agriculture, and materials science, and the study of its biochemical and physiological effects. Additionally, the use of this compound as a building block for the synthesis of new MOFs with unique properties is an area of active research. Overall, this compound has the potential to make significant contributions to a wide range of scientific fields and is an exciting area of research.

Synthesis Methods

(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenylhydrazine with thiophene-2-carboxylic acid to form 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine, which is then reacted with acryloyl chloride to form this compound. Other methods include the reaction of 2,4-dimethylphenylhydrazine with thiophene-2-carboxylic acid chloride to form 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-thiocyanate, which is then reacted with acrylamide to form this compound.

Scientific Research Applications

(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been used as a fluorescent probe for imaging cancer cells and as a potential therapeutic agent for cancer treatment. In agriculture, this compound has been used as a plant growth regulator to enhance crop yields. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.

properties

IUPAC Name

(E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-5-7-14(12(2)10-11)16-19-20-17(22-16)18-15(21)8-6-13-4-3-9-23-13/h3-10H,1-2H3,(H,18,20,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFNBRVZQSKMPX-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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